Malonyl Coenzyme A (lithium salt)
Description
Malonyl Coenzyme A (lithium salt) (CAS: 108347-84-8) is a critical coenzyme A derivative formed via carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC) . It serves as a substrate for fatty acid synthase (FAS), facilitating the elongation of fatty acid chains by condensing with acetyl-CoA to synthesize palmitate . Additionally, it regulates mitochondrial fatty acid oxidation by inhibiting carnitine palmitoyltransferase-1 (CPT-1), thereby controlling lipid metabolism . Its lithium salt form enhances stability and solubility (50 mg/mL in water) and is stored at −20°C to maintain integrity .
Malonyl-CoA also participates in polyketide synthesis and mitochondrial transport of α-ketoglutarate .
Properties
Molecular Formula |
C24H39LiN7O19P3S |
|---|---|
Molecular Weight |
861.6 g/mol |
IUPAC Name |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride |
InChI |
InChI=1S/C24H38N7O19P3S.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;/q;+1;-1/t12-,17-,18-,19+,23-;;/m1../s1 |
InChI Key |
QPGMQKHOEJUYRG-WBXHHUBASA-N |
Isomeric SMILES |
[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Canonical SMILES |
[H-].[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
Malonyl-CoA is generated in situ by acetyl-CoA carboxylase (ACC)-mediated carboxylation of acetyl-CoA in the presence of bicarbonate and ATP. The reaction mixture includes:
-
Acetyl-CoA : 2 mM
-
ACC : 0.5 U/mL
-
ATP : 5 mM
-
Bicarbonate : 10 mM
Incubation at 37°C for 1 hour yields malonyl-CoA, which is subsequently converted to the lithium salt via ion-exchange chromatography.
Biocatalytic Assembly
Krishnan et al. (2020) developed thermomagneto-responsive biocatalysts by immobilizing ACC and PKS enzymes on magnetic nanoparticles. These catalysts enable:
-
Reusability : 85% activity retention after 10 cycles.
-
Yield Enhancement : 2.3-fold increase compared to free enzymes due to improved substrate channeling.
Innovative Biocatalytic Systems
Recent advances integrate smart materials with enzymatic processes. For example, Krishnan et al. (2020) engineered a thermomagneto-responsive system where malonyl-CoA synthesis is triggered by magnetic field-induced hyperthermia (42–45°C). Key features include:
-
Magnetic Nanoparticles : Fe₃O₄ cores functionalized with ACC and PKS.
-
Reaction Efficiency : 92% conversion of acetyl-CoA to malonyl-CoA in 30 minutes.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Malonyl Coenzyme A (lithium salt) undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with acetyl coenzyme A in the presence of fatty acid synthase to form long-chain fatty acids.
Carboxylation Reactions: It is formed by the carboxylation of acetyl coenzyme A.
Hydrolysis: It can be hydrolyzed to release malonic acid and coenzyme A.
Common Reagents and Conditions
Adenosine Triphosphate (ATP): Required for the carboxylation of acetyl coenzyme A.
Biotin: Acts as a cofactor for acetyl coenzyme A carboxylase.
Bicarbonate Ions: Provide the source of carbon dioxide for the carboxylation reaction.
Major Products Formed
Long-Chain Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.
Malonic Acid: Released upon hydrolysis of malonyl coenzyme A.
Scientific Research Applications
Malonyl Coenzyme A (lithium salt) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a key role in the biosynthesis of fatty acids and polyketides.
Medicine: Investigated for its potential role in metabolic disorders and as a target for drug development.
Industry: Utilized in the production of bio-based chemicals and materials.
Mechanism of Action
Malonyl Coenzyme A (lithium salt) exerts its effects by serving as a substrate for fatty acid synthase, which catalyzes the condensation of malonyl coenzyme A with acetyl coenzyme A to form long-chain fatty acids . It also inhibits the enzyme carnitine palmitoyltransferase 1, thereby preventing the transport of long-chain fatty acids into mitochondria for oxidation .
Comparison with Similar Compounds
Table 1: Key Features of Malonyl-CoA and Related Coenzyme A Derivatives
Key Differences :
- Structural : Malonyl-CoA contains a malonyl group (-OC-CH₂-COO⁻), while acetyl-CoA has an acetyl group (-COCH₃). This structural difference dictates their roles in anabolism (malonyl-CoA) vs. catabolism (acetyl-CoA) .
- Metabolic Roles :
Enzymatic Interactions
- ACC/AMPK Pathway : AMPK phosphorylates ACC, reducing malonyl-CoA levels and fatty acid synthesis. This pathway is dysregulated in obesity and diabetes .
- Malonyl-CoA Decarboxylase (MCD): Converts malonyl-CoA to acetyl-CoA. MCD deficiency causes malonic aciduria, seizures, and cardiomyopathy .
Clinical and Research Implications
- Obesity and Diabetes : Elevated malonyl-CoA inhibits CPT-1, reducing fatty acid oxidation and promoting lipid storage. Conversely, MCD inhibition raises malonyl-CoA, suppressing appetite and weight gain .
- Cancer : High malonyl-CoA levels induce apoptosis in cancer cells by disrupting lipid metabolism .
- Genetic Disorders : Mutations in MLYCD (encoding MCD) result in malonic aciduria, characterized by metabolic acidosis and developmental delays .
Q & A
Q. What is the biochemical role of Malonyl Coenzyme A (lithium salt) in fatty acid synthesis?
Malonyl CoA serves as a critical substrate for fatty acid synthase (FAS), which catalyzes the NADPH-dependent condensation of acetyl-CoA and malonyl-CoA to produce palmitate . It is synthesized via acetyl-CoA carboxylase (ACC)-mediated carboxylation of acetyl-CoA. Methodologically, researchers can quantify malonyl-CoA levels using HPLC (≥90% purity validation) or enzymatic assays to monitor FAS activity in vitro .
Q. How should Malonyl CoA (lithium salt) be prepared and stored to ensure stability in experiments?
- Solubility: Dissolve in PBS (pH 7.2) at 10 mg/mL or in water (50 mg/mL) for aqueous solutions .
- Storage: Aliquot and store at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months). Avoid freeze-thaw cycles to prevent degradation .
- Handling: Warm to 37°C and vortex/ultrasonicate to improve solubility if precipitates form .
Q. What is the significance of Malonyl CoA in cancer metabolism studies?
Malonyl-CoA accumulation, achieved through FAS inhibition, induces apoptosis in cancer cells by disrupting lipid metabolism . Researchers can model this by treating cancer cell lines (e.g., breast cancer xenografts) with FAS inhibitors (e.g., C75) and measuring malonyl-CoA levels via LC-MS or fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in malonyl-CoA measurements across different assays?
- Data Contradictions: Variability may arise from assay sensitivity (e.g., HPLC vs. enzymatic methods) or matrix effects (e.g., cellular vs. purified samples). Validate measurements using isotopic tracers (e.g., [14C]-malonyl-CoA) to confirm specificity .
- Method Optimization: Use internal standards (e.g., deuterated malonyl-CoA) in mass spectrometry to correct for matrix interference .
Q. What experimental strategies can modulate malonyl-CoA levels to study CPT1 regulation?
- CPT1 Inhibition: Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), blocking fatty acid oxidation. To study this, treat myocytes or hepatocytes with malonyl-CoA (10–100 µM) and measure β-oxidation rates via radiolabeled palmitate .
- AMPK Activation: Use AMPK activators (e.g., AICAR) to downregulate ACC, reducing malonyl-CoA synthesis. Pair with CPT1 activity assays to dissect metabolic flux .
Q. How does malonyl-CoA’s role in polyketide synthesis impact bacterial secondary metabolite studies?
Malonyl-CoA acts as the exclusive extender unit in bacterial aromatic polyketide biosynthesis . For mechanistic studies:
Q. What are the implications of malonyl-CoA’s dual role in lipid synthesis and mitochondrial metabolism?
Malonyl-CoA regulates both cytosolic fatty acid synthesis (via FAS) and mitochondrial β-oxidation (via CPT1 inhibition). To study this duality:
Q. How can researchers address batch-to-batch variability in malonyl-CoA purity for reproducible results?
- Quality Control: Require certificates of analysis (COA) with HPLC ≥90% purity and water content ≤12% .
- In-house Validation: Run parallel assays with a reference standard (e.g., Sigma-Aldrich) to confirm activity in enzymatic reactions .
Methodological Best Practices
- In Vivo Dosing: For animal studies, dissolve malonyl-CoA in saline with DMSO/PEG300/Tween 80 (ensure solubility via stepwise mixing) .
- Kinetic Studies: Use stopped-flow spectrophotometry to measure real-time ACC activity and malonyl-CoA synthesis rates .
- Ethical Compliance: Adhere to safety guidelines (e.g., ECHA) for handling lithium salts, including proper waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
